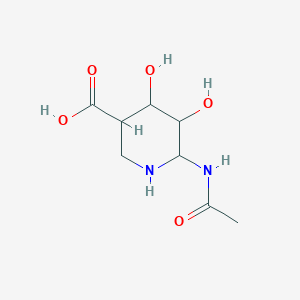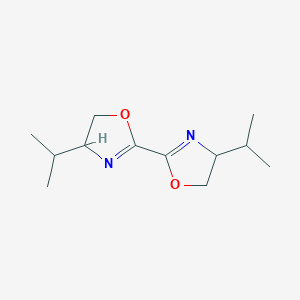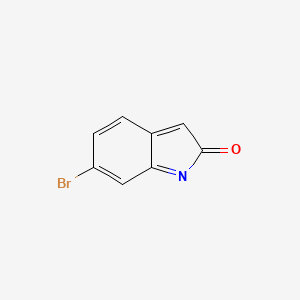![molecular formula C22H23BrN6O2 B13388739 3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)
3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Onametostat is a small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme plays a crucial role in various biological processes, including gene expression regulation, RNA splicing, and signal transduction. Onametostat has shown significant potential in treating various diseases, including cancer and malaria, due to its ability to inhibit PRMT5 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Onametostat involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of Onametostat.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and acylation.
Purification and isolation: The final product is purified using techniques like chromatography and crystallization to ensure high purity
Industrial Production Methods
Industrial production of Onametostat follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Onametostat undergoes several types of chemical reactions, including:
Oxidation: Onametostat can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Onametostat, altering its activity.
Substitution: Various substitution reactions can occur, where functional groups in Onametostat are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Onametostat, each with potentially different biological activities and properties .
Scientific Research Applications
Onametostat has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes.
Biology: Investigated for its effects on gene expression, RNA splicing, and cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers, malaria, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
Onametostat exerts its effects by inhibiting the activity of protein arginine methyltransferase 5. This inhibition leads to a reduction in the methylation of arginine residues on target proteins, affecting various cellular processes. The primary molecular targets include histones and other proteins involved in gene regulation and RNA splicing. By modulating these pathways, Onametostat can alter cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
JNJ-64619178: Another PRMT5 inhibitor with similar biological activities.
SGC0946: An inhibitor of DOT1L, another enzyme involved in epigenetic regulation.
SGC8158: An inhibitor of PRMT7, another member of the protein arginine methyltransferase family
Uniqueness
Onametostat stands out due to its high potency and selectivity for PRMT5. It has shown significant efficacy in preclinical studies for both cancer and malaria, making it a promising candidate for further development. Its unique mechanism of action and ability to target specific pathways involved in disease progression highlight its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C22H23BrN6O2 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27) |
InChI Key |
DBSMLQTUDJVICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


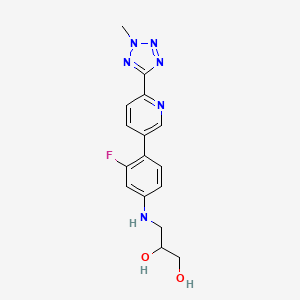
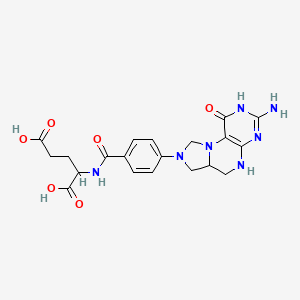
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)
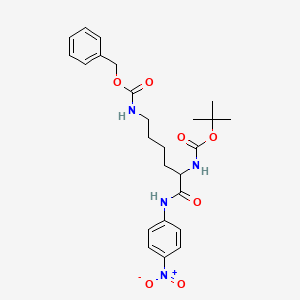
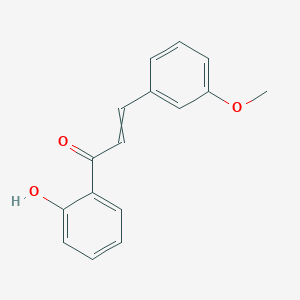
![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)

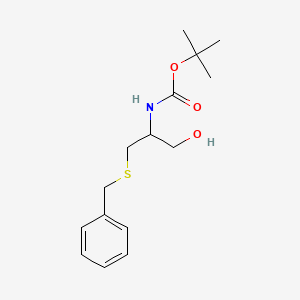
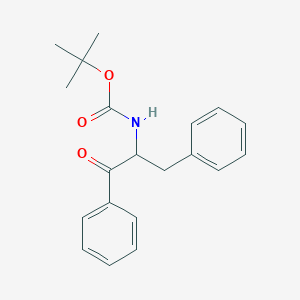
![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
